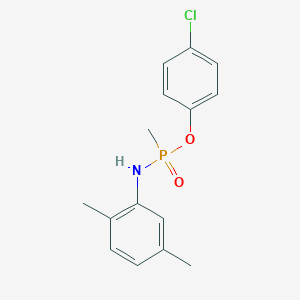![molecular formula C16H14ClN3O3 B5723588 N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a hydrazide derivative of nicotinic acid and has been studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain signaling pathways involved in cancer growth, such as the Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been found to have several biochemical and physiological effects in various studies. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the migration of immune cells to sites of inflammation. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells and to inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have low toxicity in vitro and in vivo, and has been used in animal studies without causing significant adverse effects. However, N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Further studies are also needed to fully understand the mechanism of action of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide and to optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide involves the reaction of 3-chlorobenzoyl hydrazine with 4-(carboxymethyl)phenylhydrazine in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain pure N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide. This synthesis method has been reported in several scientific studies and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has also been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[4-[[(3-chlorobenzoyl)amino]carbamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-14-7-5-11(6-8-14)15(22)19-20-16(23)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,21)(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQVHQQCNIATNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(3-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)


![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

